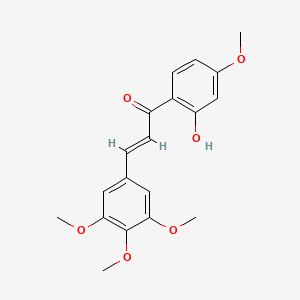

2'-Hydroxy-3,4,4',5-tetramethoxychalcone

Descripción general

Descripción

2’-Hydroxy-3,4,4’,5-tetramethoxychalcone is a chalcone derivative with the empirical formula C19H20O6 and a molecular weight of 344.36 g/mol . Chalcones are a group of natural compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of four methoxy groups and one hydroxy group attached to the chalcone backbone .

Mecanismo De Acción

Target of Action

It is known that chalcones, the class of compounds to which 2’-hydroxy-3,4,4’,5-tetramethoxychalcone belongs, often interact with various enzymes and receptors in the body .

Mode of Action

Chalcones typically interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions

Biochemical Pathways

Chalcones are known to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and bacterial infections .

Pharmacokinetics

The bioavailability of chalcones is generally influenced by factors such as solubility, stability, and the presence of efflux transporters .

Result of Action

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone are not fully understood yet. It is known to exhibit antibacterial activity, with a MIC value of 10 μg/mL for E. coli and S. epidermis .

Cellular Effects

2’-Hydroxy-3,4,4’,5-tetramethoxychalcone has been found to have inhibitory effects on different cancer cell lines, such as breast, lung, and prostate cancers. It is not selective for cancer cell types, indicating a broad spectrum of cellular effects.

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Future studies should focus on observing any threshold effects, as well as any toxic or adverse effects at high doses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-3,4,4’,5-tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2’-hydroxyacetophenone and 3,4,4’,5-tetramethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

2’-Hydroxy-3,4,4’,5-tetramethoxychalcone undergoes various chemical reactions, including:

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 2’-hydroxy-3,4,4’,5-tetramethoxybenzophenone.

Reduction: Formation of 2’-hydroxy-3,4,4’,5-tetramethoxychalcone alcohol.

Substitution: Formation of various substituted chalcones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

2’-Hydroxy-3,4,4’,5-tetramethoxychalcone can be compared with other similar chalcone derivatives:

2’-Hydroxy-3,4,4’,6-tetramethoxychalcone: Similar structure but with a methoxy group at the 6-position instead of the 5-position.

2’-Hydroxy-2,3,4’,6-tetramethoxychalcone: Differing in the position of the methoxy groups.

3-Hydroxy-2’,4,4’,6-tetramethoxychalcone: Hydroxy group at the 3-position instead of the 2’-position.

These compounds share similar biological activities but differ in their potency and specific applications due to the variations in their chemical structures .

Actividad Biológica

2'-Hydroxy-3,4,4',5-tetramethoxychalcone (2'-OH-TMTC) is a member of the chalcone family, which is known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activities associated with 2'-OH-TMTC, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2'-OH-TMTC is C_18H_20O_5, with a molecular weight of 344.36 g/mol. The compound features four methoxy groups and a hydroxyl group, which are crucial for its biological activity. The presence of these functional groups influences its interaction with biological systems, enhancing its lipophilicity and cellular uptake.

Chalcones like 2'-OH-TMTC typically exert their biological effects through non-covalent interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : 2'-OH-TMTC has been shown to inhibit the activity of rutinase and quercetinase, enzymes involved in inflammatory processes.

- Cellular Signaling Pathways : The compound interacts with signaling pathways related to inflammation and cancer, potentially affecting the NF-κB and STAT3 pathways .

- Gene Expression Modulation : It may influence gene expression related to apoptosis and cell cycle regulation .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 2'-OH-TMTC across various cancer cell lines:

- Cell Proliferation Inhibition : The compound exhibits significant cytotoxicity against breast, lung, and prostate cancer cells. For example, it has shown IC50 values in the low micromolar range against human oral squamous carcinoma cells (SCC4) and other cancer types .

- Induction of Apoptosis : Research indicates that 2'-OH-TMTC can induce apoptosis in cancer cells through mechanisms such as increased expression of pro-apoptotic factors (e.g., Bax) and activation of caspases .

Anti-inflammatory Activity

2'-OH-TMTC demonstrates notable anti-inflammatory effects:

- Inhibition of Cytokine Production : It reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophage cell lines .

- Reduction of Oxidative Stress : The compound exhibits antioxidant properties by scavenging free radicals and enhancing cellular antioxidant defenses.

Table 1: Biological Activities of this compound

Case Studies

- Breast Cancer Study : A study on MCF-7 breast cancer cells revealed that treatment with 2'-OH-TMTC led to significant G2/M cell cycle arrest and increased apoptosis markers such as cleaved PARP and caspases .

- Inflammation Model : In a murine model of LPS-induced inflammation, administration of 2'-OH-TMTC resulted in reduced levels of inflammatory cytokines and improved survival rates compared to controls .

Propiedades

IUPAC Name |

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-22-13-6-7-14(16(21)11-13)15(20)8-5-12-9-17(23-2)19(25-4)18(10-12)24-3/h5-11,21H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIYSMJCFMKYPL-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.